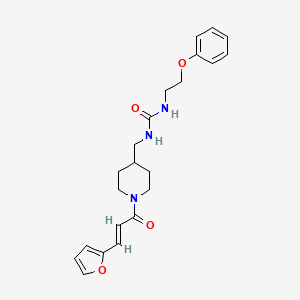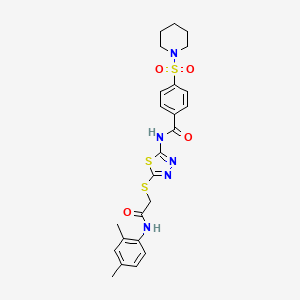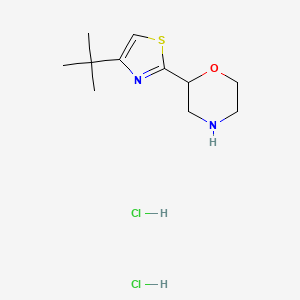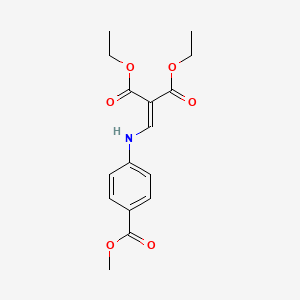![molecular formula C21H30N2O6 B2662612 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid CAS No. 2287332-21-0](/img/structure/B2662612.png)
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid is a useful research compound. Its molecular formula is C21H30N2O6 and its molecular weight is 406.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, recognized for its significant role in agricultural and urban pest control. The compound reaches various natural environments, both directly and indirectly, prompting extensive research into its toxicology and mutagenicity. This research aims to provide insights into the specific characteristics of 2,4-D toxicity and its mutagenic potential, leveraging quantitative visualization methods to summarize advancements in this field. The United States emerges as a leading contributor to this research domain, with notable activity also observed in Canada and China. The fields of Toxicology and Biochemical and Molecular Biology have been identified as areas exerting considerable influence on the study of 2,4-D. Keywords associated with this research include glyphosate, atrazine, water, and gene expression, highlighting a focus on occupational risks, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic organisms, and molecular imprinting (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).
Caffeic Acid Derivatives and Their Therapeutic Potential
Caffeic acid (CA) and its derivatives have garnered attention for their broad spectrum of biological activities and potential therapeutic applications. The development of new chemical entities based on the CA scaffold is a trending strategy, aimed at combating human diseases associated with oxidative stress. CA derivatives also find applications in the cosmetic industry, owing to their stabilizing properties. The synthesis of esters, amides, and hybrids with currently marketed drugs exemplifies the innovative approaches being explored to harness the therapeutic potential of CA derivatives. This ongoing research underscores the promise of CA-based compounds in yielding new and effective therapeutic agents (T. Silva, Catarina Oliveira, F. Borges, 2014).
Sorption of Phenoxy Herbicides to Soil and Organic Matter
The sorption behavior of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals has been comprehensively reviewed, encompassing a range of experiments to understand their interaction with various environmental substrates. This research is crucial for predicting the mobility and persistence of these compounds in the environment, aiding in the development of strategies for mitigating their potential adverse impacts. The data suggest that soil organic matter and iron oxides play significant roles as sorbents for phenoxy herbicides, pointing to the need for further exploration of these interactions to inform environmental management practices (D. Werner, J. Garratt, G. Pigott, 2012).
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-20(2,3)29-18(26)22-16-9-11-21(12-10-16,13-17(24)25)23-19(27)28-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,26)(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWLMTNULBQPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2662532.png)
![2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2662533.png)



![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2662537.png)
![1-methyl-3-pentyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662538.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2662542.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2662544.png)


